silyl}propyl acetate CAS No. 2917-57-9](/img/structure/B14742516.png)
3-{[(Acetyloxy)methyl](dimethyl)silyl}propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{(Acetyloxy)methylsilyl}propyl acetate is an organosilicon compound with the molecular formula C10H20O4Si. It is characterized by the presence of both acetate and silyl groups, which contribute to its unique chemical properties. The compound is used in various scientific and industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Acetyloxy)methylsilyl}propyl acetate typically involves the reaction of 3-chloropropyl acetate with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the silyl group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of 3-{(Acetyloxy)methylsilyl}propyl acetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{(Acetyloxy)methylsilyl}propyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding alcohols and acids.
Oxidation: The compound can be oxidized to form silanols and carboxylic acids.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Major Products
Hydrolysis: Produces 3-(hydroxymethyl)propyl acetate and acetic acid
Oxidation: Produces 3-(hydroxymethyl)propyl acetate and silanol derivatives
Substitution: Produces various substituted silyl propyl acetates depending on the nucleophile used
Applications De Recherche Scientifique
3-{(Acetyloxy)methylsilyl}propyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and permeability of pharmaceutical compounds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 3-{(Acetyloxy)methylsilyl}propyl acetate involves the interaction of its functional groups with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it useful in the modification of biomolecules and materials. The acetate groups can undergo hydrolysis, releasing acetic acid and facilitating further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{(Acetyloxy)methylsilyl}propyl acetate
- 3-{(Acetyloxy)methylsilyl}propyl acetate
- 3-{(Acetyloxy)methylsilyl}propyl methacrylate
Uniqueness
3-{(Acetyloxy)methylsilyl}propyl acetate is unique due to its combination of acetate and dimethylsilyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications where both hydrolysis and silylation are required.
Propriétés
Numéro CAS |
2917-57-9 |
|---|---|
Formule moléculaire |
C10H20O4Si |
Poids moléculaire |
232.35 g/mol |
Nom IUPAC |
3-[acetyloxymethyl(dimethyl)silyl]propyl acetate |
InChI |
InChI=1S/C10H20O4Si/c1-9(11)13-6-5-7-15(3,4)8-14-10(2)12/h5-8H2,1-4H3 |
Clé InChI |
FALTWLBOEKAREM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCC[Si](C)(C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)
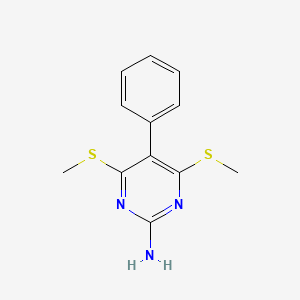



![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
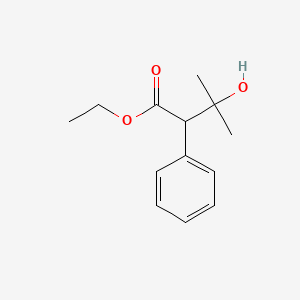
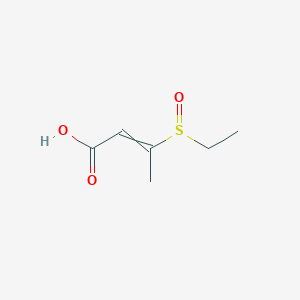
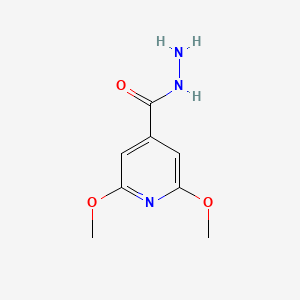
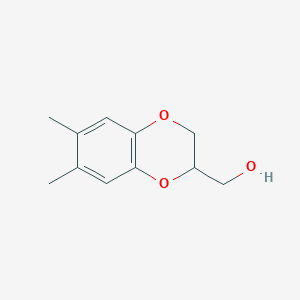
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
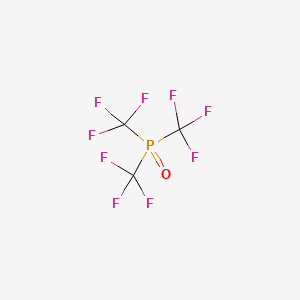
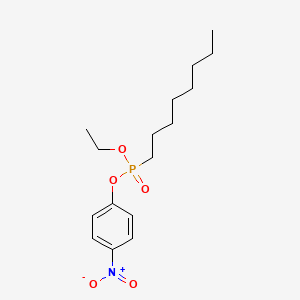
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)
